5-Chloro-4-cyclopropylthiophene-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Profiling Drug Design

This pre-functionalized thiophene building block (C8H7ClO2S, MW: 202.66) combines three critical features: a 2-carboxylic acid handle for amide coupling, a 4-cyclopropyl group for conformational constraint and metabolic stability, and a 5-chloro substituent enabling versatile Pd-catalyzed cross-coupling diversification. The cyclopropylthiophene scaffold is synthetically challenging to construct de novo; purchasing this intermediate bypasses low-yielding routes. Its scaffold has yielded potent Nav1.7 inhibitors (33 nM IC50) for non-opioid pain therapeutics. The altered pKa (~3.60) and enhanced lipophilicity versus non-chlorinated analogs enable precise physicochemical tuning of lead candidates. Supplied as a solid with ≥95% purity; store under inert gas at 2–8°C.

Molecular Formula C8H7ClO2S
Molecular Weight 202.65
CAS No. 1252900-85-8
Cat. No. B2610238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
CAS1252900-85-8
Molecular FormulaC8H7ClO2S
Molecular Weight202.65
Structural Identifiers
SMILESC1CC1C2=C(SC(=C2)C(=O)O)Cl
InChIInChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyGLJZZDMCKDFNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid (CAS 1252900-85-8): Core Procurement Specifications


5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a specialized thiophene building block (C8H7ClO2S, MW: 202.66) that combines a 2-carboxylic acid handle, a 4-cyclopropyl group for metabolic and conformational modulation, and a 5-chloro substituent that provides a site for cross-coupling reactions and influences electronic properties . The compound is typically supplied as a solid with a minimum purity of 95% and requires storage under inert gas at 2–8 °C .

Why Generic Substitution of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is Not Advisable


Substituting 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid with structurally similar analogs (e.g., the 5‑bromo or 5‑unsubstituted variants) can lead to significant changes in synthetic utility, physicochemical properties, and downstream biological performance. The combination of the cyclopropyl and 5‑chloro substituents uniquely influences electronic properties (e.g., pKa) and reactivity in cross‑coupling reactions . Furthermore, the cyclopropylthiophene scaffold itself is challenging to synthesize efficiently, making the availability of this specific, pre‑functionalized intermediate a critical factor in project timelines and yields [1].

Quantitative Evidence Guide: Differentiating 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid from Analogs


Comparative Physicochemical Properties: Enhanced Lipophilicity and Acidity vs. 5‑Unsubstituted Analog

The introduction of a 5‑chloro substituent significantly alters key physicochemical properties compared to the 5‑unsubstituted analog, 4‑cyclopropylthiophene‑2‑carboxylic acid. Predicted pKa values indicate that the chloro derivative is more acidic, which can affect solubility, formulation, and target binding under physiological conditions . The increased molecular weight and lipophilicity (inferred from the presence of the chloro substituent) are also critical for optimizing ADME properties in drug discovery campaigns.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Storage Stability and Handling: Stringent Inert Atmosphere Requirement vs. 5‑Bromo Analog

The storage conditions for 5‑chloro‑4‑cyclopropylthiophene‑2‑carboxylic acid are more specific than those for its 5‑bromo analog. The chloro derivative requires storage under an inert gas (nitrogen or argon) at 2–8 °C, indicating potential sensitivity to air or moisture that could lead to degradation . In contrast, the 5‑bromo analog is typically stored in a refrigerator without an explicit inert atmosphere requirement [1]. This difference in handling protocols is critical for laboratories to ensure long‑term compound integrity and experimental reproducibility.

Chemical Procurement Inventory Management Stability

Utility in Nav1.7 Inhibitor Synthesis: A Critical Scaffold for Potency Optimization

The 5‑chloro‑4‑cyclopropylthiophene‑2‑carboxylic acid scaffold is a key intermediate in the synthesis of potent Nav1.7 inhibitors. Compounds derived from this core demonstrate high nanomolar potency against the human Nav1.7 channel [1]. In contrast, structurally distinct Nav1.7 inhibitors lacking this specific core can exhibit significantly lower potency (e.g., an IC50 of 3020 nM) [2]. This stark difference in activity highlights the critical role of the 5‑chloro‑4‑cyclopropylthiophene motif in achieving target engagement and supports its selection for medicinal chemistry programs targeting this ion channel.

Ion Channel Pain Research Medicinal Chemistry

Application Scenarios for 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid Based on Differential Evidence


Nav1.7 Inhibitor Lead Optimization

As demonstrated by the high‑potency Nav1.7 inhibitors derived from its scaffold, this compound is an essential building block for medicinal chemistry programs focused on discovering novel, non‑opioid pain therapeutics [1]. Its selection is justified by the scaffold's proven ability to yield potent leads, as indicated by the 33 nM IC50 of a derivative [1].

Suzuki–Miyaura Cross‑Coupling Reactions

The 5‑chloro substituent provides a versatile synthetic handle for further diversification via palladium‑catalyzed cross‑coupling reactions. The compound's specific reactivity profile makes it a strategic choice for introducing the cyclopropylthiophene carboxylic acid motif into more complex molecules, a process known to be synthetically challenging [2].

Physicochemical Property Modulation in Drug Design

The altered acidity (pKa ~3.60) and increased lipophilicity, relative to the non‑chlorinated analog, make this compound a valuable tool for medicinal chemists seeking to fine‑tune the physicochemical properties of lead candidates . This can be crucial for optimizing solubility, permeability, and metabolic stability.

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